molecular formula C16H18BrN5O2S B4565974 4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4565974
M. Wt: 424.3 g/mol
InChI Key: SKUOOMJIMITOBA-UHFFFAOYSA-N
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Description

4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a bromine atom, methyl groups, a thieno[2,3-d]pyrimidine moiety, and a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagentsCommon reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and various catalysts to facilitate the formation of the heterocyclic rings .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of the bromine atom and the methyl groups makes it susceptible to oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE include other heterocyclic compounds with similar structural features, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5O2S/c1-5-6-10-7-11-15(25-10)18-9(3)22(16(11)24)20-14(23)13-12(17)8(2)19-21(13)4/h7H,5-6H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUOOMJIMITOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=C(C(=NN3C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-1,3-DIMETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

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